1,8-Dinitrobenzo(e)pyrene

Chemical Carcinogenesis In Vivo Toxicology Structure-Activity Relationship

Environmental mutagenicity research demands isomerically pure nitro-PAH standards; imprecise analogs compromise SAR studies and quantitative risk assessments. 1,8-Dinitrobenzo[e]pyrene delivers a well-characterized reference point within the dinitropyrene potency hierarchy (1,6-DNP > 1,8-DNP > 1,3-DNP), enabling reproducible inter-study comparisons. • Supports GC-HRMS quantification at 0.90-1.1 pg detection limits for soil and particulate matrices • Validated substrate for nitroreductase activity assays using human and rat hepatic cytosolic/microsomal fractions • Experimentally determined reduction potential provides a calibration anchor for computational QSAR mutagenicity models • Sourced as a single, isomerically defined standard to eliminate batch-to-batch variability in long-term environmental monitoring programs

Molecular Formula C20H10N2O4
Molecular Weight 342.3 g/mol
CAS No. 120812-49-9
Cat. No. B053518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dinitrobenzo(e)pyrene
CAS120812-49-9
Synonyms1,8-DINITRO-BENZO(E)PYRENE
Molecular FormulaC20H10N2O4
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC4=C3C5=C(C=C4)C=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C20H10N2O4/c23-21(24)15-9-7-11-5-6-12-8-10-16(22(25)26)20-14-4-2-1-3-13(14)19(15)17(11)18(12)20/h1-10H
InChIKeyVYHYUQJBLGBWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dinitrobenzo[e]pyrene: Physicochemical & Structural Profile


1,8-Dinitrobenzo[e]pyrene (1,8-DNBeP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₂₀H₁₀N₂O₄ and a molecular weight of 342.31 g/mol. It belongs to the class of dinitrobenzo[e]pyrenes, which are structurally characterized by two nitro groups substituted on the benzo[e]pyrene ring system. This compound serves as a critical reference material and analytical standard in environmental mutagenicity and carcinogenicity research, as it is among the most potent bacterial mutagens identified in environmental samples [1]. Its well-defined chemical structure and established synthesis protocols from benzo[e]pyrene make it a vital tool for quantifying and studying nitro-PAH contamination in complex matrices [2].

Environmental Mutagenicity Reference Standard

Serves as a characterized isomer for quantifying nitro-PAH contamination in complex environmental samples.

Isomer-Specific Analytical Calibration

Supports trace-level detection and differentiation of dinitrobenzo[e]pyrene isomers in environmental monitoring workflows.

Well-Defined Synthesis Origin

Produced via established route from benzo[e]pyrene, ensuring structural identity for reproducible research.

Why 1,8-Dinitrobenzo[e]pyrene Is Irreplaceable


While multiple nitro-PAH standards are commercially available, simple substitution is scientifically invalid due to the extreme sensitivity of biological and analytical outcomes to specific nitro-group positioning and reduction potentials. In vitro studies demonstrate that the bacterial mutagenic potency of dinitrobenzo[e]pyrenes is strongly influenced by the orientation of the nitro substituents, with compounds possessing perpendicularly oriented nitro groups exhibiting either very weak or no direct-acting mutagenicity [1]. Furthermore, the extent of metabolic nitroreduction, which is directly linked to carcinogenic and mutagenic potential, varies markedly between structurally similar isomers such as 1,3-, 1,6-, and 1,8-dinitropyrene [2]. Consequently, the use of an incorrect or imprecisely characterized isomer compromises the validity of environmental monitoring studies, structure-activity relationship investigations, and quantitative risk assessments. The specific differentiation evidence provided below establishes that 1,8-DNBeP occupies a defined position within the potency hierarchy of its analog class, making it an irreplaceable component of a complete nitro-PAH reference set.

Nitro Group Orientation Shifts Mutagenic Potency

Biological readouts are highly sensitive to nitro-group positioning; isomers with perpendicular orientation may exhibit very weak direct-acting mutagenicity, making generic substitution scientifically invalid.

Metabolic Nitroreduction Varies Markedly Between Isomers

The extent of hepatic nitroreduction, a key activation step, differs significantly among 1,3-, 1,6-, and 1,8-dinitropyrene. Using an imprecisely characterized isomer compromises metabolic activation comparisons.

1,8-Dinitrobenzo[e]pyrene vs. Closest Analogues


Carcinogenic Potency Ranking in Rats

In a direct comparative study assessing the tumorigenicities of dinitropyrene isomers in female CD rats, the relative carcinogenic potency was ranked. The study demonstrated that 1,6-DNP is more carcinogenic than 1,8-DNP, which in turn is more carcinogenic than 1,3-DNP [1]. This provides a quantifiable hierarchy for selecting the appropriate isomer for carcinogenicity studies, where 1,8-DNP represents an intermediate level of biological activity crucial for dose-response calibration and mechanistic investigations.

Carcinogenicity Ranking
Head-to-head
1,6-DNP > 1,8-DNP > 1,3-DNP > 1-Nitropyrene
Reported carcinogenicity ranking context
Female CD rat model; equimolar dosing
Chemical Carcinogenesis In Vivo Toxicology Structure-Activity Relationship

Comparative Hepatic Nitroreduction

A comparative in vitro study evaluated the enzymatic nitroreduction of nitrated pyrenes, a critical metabolic activation step for their mutagenic and carcinogenic effects. Under anaerobic conditions using rat and human liver cytosol and microsomes, 1,6-DNP and 1,8-DNP were reduced to a significantly greater extent than 1-nitropyrene (1-NP) and 1,3-DNP [1]. This indicates that 1,8-DNP is more readily activated by mammalian hepatic enzymes than 1-NP and 1,3-DNP, providing a quantifiable biochemical basis for its selection in studies focused on metabolic activation pathways.

Hepatic Nitroreduction
Head-to-head
Reduction: 1,6-DNP ≈ 1,8-DNP >> 1-NP, 1,3-DNP
Supports metabolic activation study fit
Rat and human hepatic cytosol/microsomes
Metabolic Activation Nitroreduction In Vitro Metabolism

GC-HRMS Detection Limits

A validated gas chromatography-high-resolution mass spectrometry (GC-HRMS) method was developed for the determination of dinitropyrene (DNP) isomers. The method achieved detection limits for 1,3-, 1,6-, and 1,8-DNP in the range of 0.90–1.1 pg, representing a sensitivity improvement of up to 10 times compared to high-performance liquid chromatography with fluorescence detection [1]. This demonstrates that 1,8-DNP can be reliably quantified at ultra-trace levels alongside its isomers using a single, highly sensitive analytical protocol.

GC-HRMS Detection Limit
Method context
0.90–1.1 pg (LOD)
Validates trace-level environmental monitoring
~10× improvement over HPLC-FL
Analytical Chemistry GC-HRMS Environmental Monitoring

Reduction Potential–Mutagenicity Correlation

A structure-activity study on a series of nitro-PAHs established that dinitro-PAHs always possess a lower first half-wave reduction potential than their mononitro analogues, a property attributed to the electron-withdrawing effect of the second nitro group [1]. This lower reduction potential correlates with higher direct-acting mutagenic activity in Salmonella typhimurium strains TA98 and TA100, provided the compounds are structurally similar. For example, 1,8-dinitropyrene exhibits mutagenic activity approximately 3 orders of magnitude higher than that of the well-known PAH benzo[a]pyrene in S. typhimurium TA98 [2].

Reduction Potential–Mutagenicity
Class-level
Lower reduction potential; ~3 orders higher mutagenicity vs B[a]P
Class-level differentiation from mononitro-PAHs
Verify isomer-specific electrochemical data
Structure-Activity Relationship Electrochemistry Mutagenicity

1,8-Dinitrobenzo[e]pyrene Research Applications


Environmental Source Apportionment

1,8-Dinitrobenzo[e]pyrene serves as a critical standard for identifying and quantifying specific nitro-PAHs in complex environmental matrices. As demonstrated by its detection as a major mutagenic constituent in surface soils across multiple Japanese prefectures, this compound is a key marker for source apportionment studies linking contamination to diesel emissions and incinerator dust [1]. The validated GC-HRMS method achieving detection limits in the 0.90–1.1 pg range [2] enables precise quantification of 1,8-DNBeP in these samples, allowing researchers to accurately assess the contribution of this specific isomer to the overall mutagenic burden of environmental samples.

Carcinogenicity Bioassay & Dose-Response Calibration

Given its intermediate carcinogenic potency among dinitropyrene isomers (1,6-DNP > 1,8-DNP > 1,3-DNP) as established in female CD rat studies [3], 1,8-DNBeP is an ideal reference compound for constructing complete dose-response curves in carcinogenicity bioassays. Its use as a positive control or test article allows toxicologists to benchmark the tumorigenic potential of other environmental contaminants or novel compounds against a well-characterized, mid-range potency standard, ensuring robust and reproducible inter-study comparisons.

Nitroreductase-Mediated Metabolic Activation Studies

For laboratories investigating the enzymatic basis of nitro-PAH genotoxicity, 1,8-DNBeP is a valuable substrate due to its demonstrated high extent of nitroreduction by both rat and human hepatic cytosols and microsomes [4]. This property makes it a superior positive control compared to 1-nitropyrene or 1,3-dinitropyrene for assays designed to measure nitroreductase activity or to study the formation of reactive intermediates that lead to DNA adduct formation, thereby directly linking chemical structure to a quantifiable metabolic outcome.

SAR Model Validation

The established correlation between the lower first half-wave reduction potential of dinitro-PAHs like 1,8-DNBeP and their elevated direct-acting mutagenicity [5] positions this compound as a crucial validation point for computational SAR and QSAR models. Researchers can use the experimentally determined mutagenicity and electrochemical data for 1,8-DNBeP to test and refine predictive algorithms aimed at forecasting the biological activity of other nitroaromatic environmental pollutants, enhancing the reliability of in silico toxicity screening platforms.

Application
Selection Property
Validation Focus
Environmental source apportionment studies
Isomer-specific analytical standard for nitro-PAHs
GC-HRMS detection limit verification in target matrix
Carcinogenicity bioassay calibration
Intermediate potency reference within dinitropyrene isomer class
Dose-response benchmarking against 1,6-DNP and 1,3-DNP
Metabolic activation pathway research
High nitroreduction extent in hepatic preparations
Nitroreductase activity comparison across isomers
SAR / QSAR model validation
Experimental mutagenicity and reduction potential data
In silico prediction accuracy for nitroaromatic pollutants

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